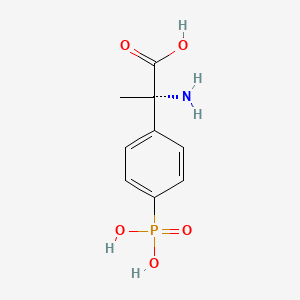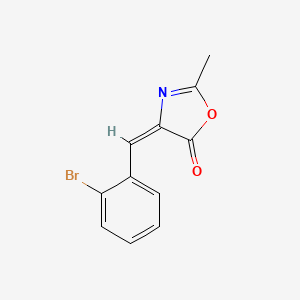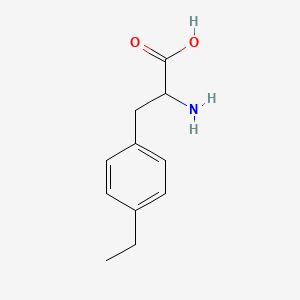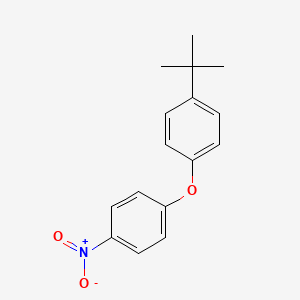![molecular formula C10H9ClN2S B1637466 [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-55-1](/img/structure/B1637466.png)
[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine
説明
“[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine” is a chemical compound with a molecular weight of 224.71 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 . This indicates that the compound contains a chlorophenyl group attached to a thiazol group, with a methanamine moiety . Physical And Chemical Properties Analysis
“[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine” is a solid substance at room temperature . Its molecular weight is 224.71 .科学的研究の応用
Antimicrobial Applications
Compounds derived from the base structure of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine have been explored for their antimicrobial properties. For example, a study involved the synthesis of formazans from a Mannich base derived from a similar compound as antimicrobial agents, showing moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Another study synthesized 1,3,4-oxadiazole bearing Schiff base moiety derivatives and evaluated them for in vitro antibacterial and antifungal activity, showing potency against organisms like Pseudomonas aeruginosa, Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Kapadiya et al., 2020).
Antiviral Activity
Research into the antiviral properties of related compounds revealed the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed certain anti-tobacco mosaic virus activity (Chen et al., 2010).
Modulation of Receptors
Another avenue of research has been the exploration of these compounds as allosteric modulators of adenosine receptors. A study synthesized and tested a number of 2,3,5-substituted [1,2,4]thiadiazole analogues as potential allosteric modulators, showing varying effects on the binding of agonists and antagonists to adenosine receptor subtypes (van den Nieuwendijk et al., 2004).
Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of these compounds for various applications. One study dealt with the efficient transfer hydrogenation reactions using quinazoline-based ruthenium complexes derived from a related compound, achieving high yields and conversions (Karabuğa et al., 2015). Another research effort synthesized and characterized new 2-amino-4-(4-chlorophenyl) thiazole derivatives, evaluating their antimicrobial activity against a variety of bacteria and fungi, and also performed a computational study using density functional theory (Kubba & Rahim, 2018).
Safety And Hazards
特性
IUPAC Name |
[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWIUBHRAAEOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanoic acid, 2-[4-(4-methylphenoxy)phenoxy]-](/img/structure/B1637394.png)
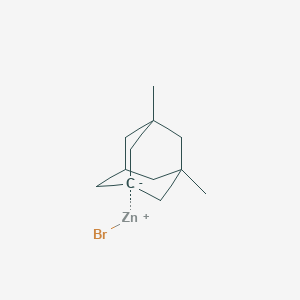
![5-[(5-Bromothiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1637396.png)
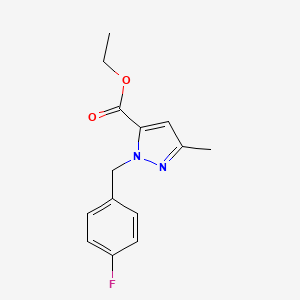
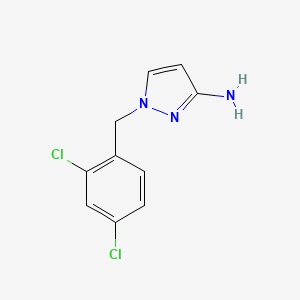
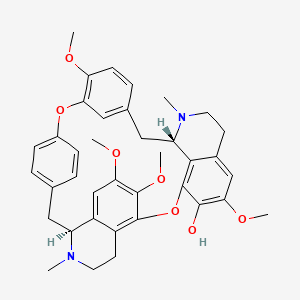
![3-(1h-Benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1637407.png)
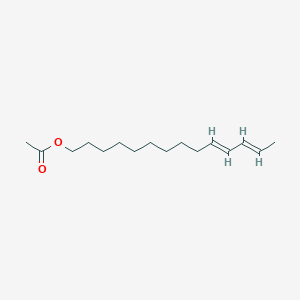
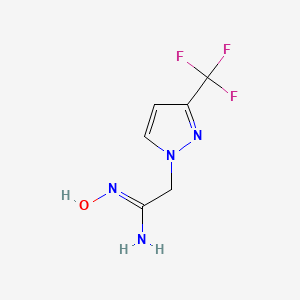
![(3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1637418.png)
